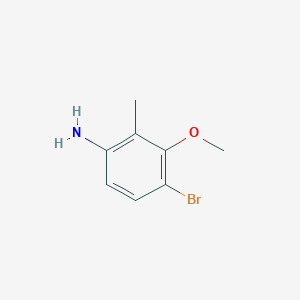

4-Bromo-3-methoxy-2-methylaniline

Description

4-Bromo-3-methoxy-2-methylaniline is an aromatic amine characterized by a unique substitution pattern on the benzene (B151609) ring. This precise arrangement of a bromine atom, a methoxy (B1213986) group, and a methyl group, in addition to the foundational amine, makes it a molecule of significant interest. Each substituent imparts distinct electronic and steric properties, creating a multi-functional scaffold that can be selectively manipulated. This positions the compound not as an end-product, but as a strategic intermediate—a synthetic node—from which more complex molecular architectures can be constructed. Its value is best understood by exploring the historical development of its parent class, its inherent synthetic utility, the interdisciplinary demand for such building blocks, and the current challenges that drive further research.

The story of substituted anilines begins with the discovery of aniline (B41778) itself. Initially isolated from the destructive distillation of indigo (B80030) in 1826, it was later identified in coal tar, a byproduct of the burgeoning gaslight industry. In 1843, August Wilhelm von Hofmann definitively established its chemical identity, paving the way for its use in synthesis. The discovery of mauveine, the first synthetic organic dye, by Hofmann's student William Perkin in 1856, was a watershed moment that launched the synthetic dye industry and showcased the immense chemical potential of aniline derivatives.

Early research focused on electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, followed by reduction of the nitro group to generate a wide array of substituted anilines. youtube.com These classical methods, while foundational, often struggled with regioselectivity, especially in polysubstituted systems.

The latter half of the 20th century and the dawn of the 21st saw a paradigm shift with the advent of transition-metal-catalyzed cross-coupling reactions. The development of methods like the Buchwald-Hartwig amination allowed for the direct formation of C-N bonds by coupling aryl halides with amines, revolutionizing the synthesis of complex anilines. youtube.com More recently, the focus has shifted towards increasing efficiency and sustainability through C-H functionalization, where C-H bonds are directly converted into new functional groups. uva.nl This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to highly substituted anilines.

Table 1: Key Milestones in Aniline Chemistry This table is interactive. Sort by clicking the column headers.

| Year | Milestone | Significance |

|---|---|---|

| 1826 | Aniline first isolated by Otto Unverdorben from indigo. | Discovery of the foundational compound. |

| 1843 | August Wilhelm von Hofmann establishes the structure of aniline. chemicalbook.com | Unified understanding of the chemical, enabling systematic research. |

| 1856 | William Perkin discovers Mauveine, the first synthetic dye. | Launched the synthetic dye industry and demonstrated the value of aniline derivatives. |

| 1912 | The Sandmeyer reaction is well-established. | Provided a reliable method to convert the aniline amino group into halides, cyanides, etc. organic-chemistry.org |

| 1994 | First reports of Palladium-catalyzed Buchwald-Hartwig amination. | Revolutionized aniline synthesis by enabling direct C-N bond formation from aryl halides. youtube.com |

| 2000s | Rise of directed C-H functionalization techniques. uva.nl | Offered more direct and atom-economical routes to complex substituted anilines. |

While detailed research publications specifically highlighting this compound are not abundant in public literature, its strategic importance can be inferred from its structure. This scarcity suggests its role as a specialized, high-value intermediate rather than a widely available commodity. The molecule's architecture, featuring four distinct substituents, offers multiple, orthogonal reaction pathways.

The primary amine group is a versatile handle for a multitude of transformations. It can be acylated to form amides, diazotized to yield diazonium salts (precursors to a vast range of functional groups), or used as a directing group for further aromatic substitution. organic-chemistry.org The bromine atom is arguably its most significant feature for modern synthesis, serving as a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the precise introduction of new carbon-carbon and carbon-heteroatom bonds.

The methoxy and methyl groups provide steric and electronic influence. The electron-donating methoxy group activates the ring towards electrophilic substitution and can influence the regioselectivity of reactions. The methyl group provides steric bulk, which can also direct incoming reagents, and offers a potential site for later-stage oxidation.

This combination makes this compound an ideal precursor for the synthesis of complex heterocyclic systems, such as quinolines, which are prevalent in medicinal chemistry. acs.orgrsc.orgacs.org For example, the aniline moiety can be condensed with carbonyl compounds or alkynes in cyclization reactions to build fused ring systems, with the bromo- and methoxy- substituents carried forward into the final product for further modification. nih.gov Its classification as a "Protein Degrader Building Block" by some suppliers points towards its utility in constructing PROTACs (PROteolysis TArgeting Chimeras) and other complex bioactive molecules. calpaclab.com

The demand for functionalized building blocks like this compound spans numerous scientific disciplines, driven by the distinct roles of the aniline core and the aryl halide moiety.

Medicinal Chemistry and Pharmaceuticals: The aniline motif is a well-established pharmacophore found in a multitude of approved drugs. However, the simple aniline group can be metabolically unstable. cresset-group.com Highly substituted anilines are therefore crucial for fine-tuning a drug candidate's properties, including efficacy, selectivity, and metabolic profile. nih.govacs.org The aryl bromide component is invaluable for lead optimization, allowing medicinal chemists to rapidly generate analogues through parallel synthesis and cross-coupling reactions to explore the structure-activity relationship (SAR) of a new drug candidate. mdpi.com

Materials Science: Substituted anilines are key monomers in the synthesis of conducting polymers, such as polyaniline. antispublisher.com By altering the substituents on the aniline ring, researchers can modulate the resulting polymer's electronic properties, solubility, and morphology. This has led to applications in sensors, anti-corrosion coatings, and electronic devices. antispublisher.com The inclusion of a heavy atom like bromine can also influence photophysical properties, making such compounds interesting for research into organic light-emitting diodes (OLEDs) and other optoelectronic materials.

Agrochemicals: Many herbicides, pesticides, and fungicides are complex organic molecules derived from substituted aniline and aryl halide precursors. These building blocks are used to construct the active ingredients that exhibit specific biological activity against pests or weeds while aiming for low toxicity in other organisms. maksons.co.in

Table 2: Applications of Aniline & Aryl Halide Motifs This table is interactive. Sort by clicking the column headers.

| Field | Role of Aniline Motif | Role of Aryl Halide Motif | Example Application Area |

|---|---|---|---|

| Medicinal Chemistry | Core pharmacophore, hydrogen bonding. cresset-group.com | Handle for cross-coupling (SAR studies). | Kinase inhibitors, antivirals. mdpi.com |

| Materials Science | Monomer for conducting polymers. antispublisher.com | Tuning of electronic/optical properties. | Gas sensors, OLEDs. |

| Agrochemicals | Precursor to bioactive heterocycles. maksons.co.in | Intermediate for complex molecule synthesis. | Herbicides, fungicides. |

Despite significant progress, challenges and opportunities remain in the field of polysubstituted anilines, particularly those with mixed electronic-donating (methoxy) and -withdrawing (bromo) groups.

Another significant future direction is the design of aniline bioisosteres. Due to the potential for metabolic instability and toxicity associated with the aniline moiety, medicinal chemists are actively seeking to replace it with other chemical groups that mimic its shape and electronic properties but have improved safety profiles. cresset-group.comnih.gov This often involves using saturated, three-dimensional carbocyclic structures. acs.org Research into how the unique electronic push-pull nature of bromo-methoxy substituted anilines can be replicated in non-aromatic scaffolds is an emerging area.

Finally, there is a continuous drive towards "green" and sustainable chemistry. Future research will focus on replacing stoichiometric reagents with catalytic alternatives, using more environmentally benign solvents, and developing one-pot procedures that minimize waste and improve efficiency in the synthesis of complex anilines like the title compound. rsc.org The lack of commercial availability for many complex building blocks also represents a gap, and the development of scalable, robust synthetic routes is crucial for enabling their broader use in interdisciplinary research. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

4-bromo-3-methoxy-2-methylaniline |

InChI |

InChI=1S/C8H10BrNO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,10H2,1-2H3 |

InChI Key |

PULNDSKLGXKZCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)Br)N |

Origin of Product |

United States |

Retrosynthetic Analysis and Methodologies for the Synthesis of 4 Bromo 3 Methoxy 2 Methylaniline

Classic Synthetic Strategies for 4-Bromo-3-methoxy-2-methylaniline

Reductive Amination of Corresponding Nitroaryl Precursors

A common and effective method for the synthesis of anilines is the reduction of the corresponding nitroaryl compounds. This strategy offers the advantage of the strong directing effects of the nitro group during earlier synthetic steps, such as electrophilic aromatic substitution. The synthesis of this compound can be envisaged from 4-bromo-3-methoxy-2-methylnitrobenzene.

The synthesis of the nitroaryl precursor can be approached from commercially available starting materials. For instance, 2-methyl-3-nitrophenol can be methylated to yield 1-methoxy-2-methyl-3-nitrobenzene. Subsequent bromination of this intermediate would need to be regioselective to install the bromine atom at the C4 position. The electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group would direct the incoming electrophile to the desired position.

Once the 4-bromo-3-methoxy-2-methylnitrobenzene precursor is obtained, the nitro group can be reduced to an amine using a variety of reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or the use of metal reductants such as tin(II) chloride (SnCl2) in acidic media, or iron (Fe) in acetic acid.

A similar reduction is seen in the synthesis of 4-bromo-3-methoxyaniline from 1-bromo-2-methoxy-4-nitrobenzene, where zinc powder and ammonium (B1175870) chloride are used to achieve the reduction in high yield. chemicalbook.com

| Precursor | Reducing Agent | Solvent | Yield (%) |

| 1-bromo-2-methoxy-4-nitrobenzene | Zn, NH4Cl | Tetrahydrofuran | 87 |

| 1-bromo-2-methyl-4-nitrobenzene | Raney Nickel, H2 (30 psi) | Methanol | 99 |

Regioselective Bromination of Substituted Anilines

An alternative classical approach involves the direct bromination of a pre-existing aniline (B41778) derivative. In this case, 3-methoxy-2-methylaniline (B139353) would be the key intermediate. The synthesis of 3-methoxy-2-methylaniline can be achieved from 2-methyl-3-nitrophenol by methylation followed by reduction of the nitro group. guidechem.com

The direct bromination of 3-methoxy-2-methylaniline would then be carried out. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the amino, methoxy, and methyl groups. The strongly activating amino group is the primary director, favoring substitution at the ortho and para positions. In this substrate, the para position to the amino group is the C4 position, which is the desired site for bromination.

To control the reactivity and regioselectivity, the amino group is often protected as an acetamide. The resulting N-(3-methoxy-2-methylphenyl)acetamide would then be brominated. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to cleaner reactions and prevent over-bromination. Following bromination, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the target this compound. A patent for the synthesis of 4-bromo-2-methylaniline (B145978) utilizes this protection-bromination-deprotection strategy. google.com

Various brominating agents can be employed for this purpose, including molecular bromine (Br2) in a suitable solvent like acetic acid or dichloromethane, or N-bromosuccinimide (NBS) in a polar aprotic solvent.

| Substrate | Brominating Agent | Solvent | Product |

| 2-Methoxyaniline | 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Methylene chloride | 4-Bromo-2-methoxyaniline |

| N-(2-methylphenyl) acetamide | N-bromosuccinimide | Carbon tetrachloride | N-(4-bromo-2-methylphenyl) acetamide |

Alkoxylation and Methylation Routes to Methoxy-Substituted Anilines

The methoxy group in this compound can be introduced via alkoxylation of a corresponding phenol (B47542) derivative. As mentioned previously, a potential starting material is 2-methyl-3-nitrophenol. Methylation of the phenolic hydroxyl group is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. This reaction would yield 1-methoxy-2-methyl-3-nitrobenzene, a precursor that can be further elaborated as described in the reductive amination section.

Contemporary and Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated tools for the construction of highly substituted aromatic amines, often with improved efficiency and selectivity compared to classical methods.

Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination) for Substituted Aromatic Amine Construction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction could be applied to the synthesis of this compound by coupling a suitably substituted aryl halide or triflate with an ammonia (B1221849) equivalent or a primary amine.

In a retrosynthetic sense, this would involve disconnecting the C-N bond of the target molecule. A potential precursor would be 1,4-dibromo-2-methoxy-3-methylbenzene or a related aryl halide. This precursor could then be coupled with an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or directly with ammonia under specialized conditions.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. A variety of catalyst systems have been developed to accommodate a wide range of substrates. wikipedia.org

| Aryl Halide | Amine | Catalyst System | Base | Solvent |

| Aryl bromides | Primary amines | Pd(dba)2 / BINAP | NaOtBu | Toluene |

| Aryl chlorides | Ammonia | Pd2(dba)3 / CyPF-tBu | NaOtBu | 1,4-Dioxane |

| 2-bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | NaOBu-t | Toluene |

Chemo- and Regioselective Direct Bromination of Complex Aromatic Systems

Recent advances in catalysis have enabled more selective direct C-H functionalization reactions, including bromination. These methods can potentially offer a more atom-economical and step-efficient route to this compound.

For instance, palladium-catalyzed C-H bromination has emerged as a tool to achieve regioselectivity that is complementary to classical electrophilic aromatic substitution. A recent study demonstrated the palladium(II)-catalyzed meta-C–H bromination of aniline derivatives using a directing group. nih.govresearchgate.netrsc.org While this would lead to a different isomer in the case of 3-methoxy-2-methylaniline, it highlights the potential of modern catalytic methods to control regioselectivity in the halogenation of complex anilines. The development of a catalyst system that could selectively direct bromination to the C4 position of 3-methoxy-2-methylaniline would represent a significant advancement.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing environmentally benign and efficient chemical processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of aniline derivatives, these methodologies can offer considerable advantages. rsc.org Research has demonstrated that reactions for creating aniline-based compounds can be conducted efficiently under solvent- and catalyst-free conditions, often by heating the reactants together. nih.gov For example, nucleophilic aromatic substitution reactions involving anilines can proceed at elevated temperatures without any solvent, simplifying the workup procedure and reducing waste streams. nih.gov

This approach could be conceptually applied to a precursor of this compound. A reaction involving the direct bromination of 3-methoxy-2-methylaniline could potentially be carried out under solvent-free conditions using a solid brominating agent, thereby minimizing waste and operational hazards. The benefits include operational simplicity, reduced environmental impact, and often, shorter reaction times with high yields. rsc.orgnih.gov

Table 1: Comparison of Green Synthesis Methodologies for Aniline Derivatives

| Methodology | General Principle | Potential Application for Target Compound | Advantages | Key Research Findings |

| Solvent-Free Synthesis | Thermal reaction of neat reactants without a solvent medium. | Direct bromination of 3-methoxy-2-methylaniline using a solid brominating agent. | Reduces solvent waste, simplifies purification, lowers costs, enhances safety. rsc.org | Effective for synthesizing 2-anilino nicotinic acids and triarylmethanes with good to excellent yields. rsc.orgnih.gov |

| Photocatalysis | Use of visible light and a photocatalyst (e.g., Ru(bpy)₃²⁺) to initiate reactions via single-electron transfer (SET). | Reductive dehalogenation of a di-bromo precursor or C-H functionalization. | Operates under mild, room-temperature conditions; provides access to unique radical intermediates. bohrium.comnih.gov | Successfully used for reductive dehalogenation and radical cyclization reactions. nih.govacs.org |

| Electrosynthesis | Use of electrical current to drive non-spontaneous chemical reactions, such as reductions or oxidations. | Reduction of a nitroaromatic precursor (e.g., 4-bromo-3-methoxy-2-methylnitrobenzene) to the corresponding aniline. | Uses electrons as a "clean" reagent, avoids hazardous chemical reductants, high selectivity and efficiency. nih.govacs.org | Highly selective for converting substituted nitrobenzenes to anilines, even with other reducible functional groups present. nih.govacs.org |

Photocatalytic and Electrosynthetic Approaches

Photocatalysis has emerged as a powerful tool in organic synthesis, harnessing visible light to drive chemical transformations under exceptionally mild conditions. bohrium.comnih.gov Transition metal complexes, such as Ru(bpy)₃²⁺, can absorb light and enter an excited state capable of engaging in single-electron transfer (SET) with organic substrates. acs.org This process can generate radical intermediates that are otherwise difficult to access. nih.gov For the synthesis of this compound, a photocatalytic approach could be envisioned for a late-stage C-H bromination or for the reductive dehalogenation of a poly-halogenated precursor. The reaction proceeds at room temperature, minimizing energy consumption and thermal decomposition of sensitive substrates. bohrium.com

Electrosynthesis offers another sustainable alternative by using electricity to mediate redox reactions. This method can replace stoichiometric chemical reducing or oxidizing agents with electrons, which are traceless and environmentally benign. nih.govacs.org A highly relevant application for aniline synthesis is the electrochemical reduction of the corresponding nitroarenes. nih.gov This transformation, which requires six electrons per nitro group, can be performed with high chemoselectivity, avoiding the harsh conditions and metal catalysts often used in traditional reductions (e.g., H₂/Pd, Fe/HCl). nih.govacs.org The use of a polyoxometalate mediator can further enhance selectivity by preventing undesirable side reactions at the cathode surface. nih.gov Thus, 4-Bromo-3-methoxy-2-methylnitrobenzene could be cleanly and efficiently converted to the target aniline derivative using this electrochemical method.

Flow Chemistry and Continuous Processing for Aniline Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and seamless scalability. thieme-connect.deuc.pt

The synthesis of substituted anilines, which often involves multiple steps including hazardous reactions like nitration or halogenation, is particularly well-suited for flow chemistry. thieme-connect.de A hypothetical multi-step flow synthesis of this compound could be designed as follows:

Nitration: A solution of a suitable precursor, such as m-cresol methyl ether, is continuously mixed with a stream of a nitrating agent in a temperature-controlled microreactor to ensure rapid heat dissipation and prevent runaway reactions.

Bromination: The output from the first step is then mixed with a brominating agent in a second reactor. The short residence time and precise stoichiometric control in a flow system can help maximize the yield of the desired regioisomer.

Reduction: The resulting nitro compound is then passed through a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C) under a stream of hydrogen gas or using an alternative transfer hydrogenation reagent to reduce the nitro group to the target aniline. bohrium.com

In-line Purification: The final stream can be directed through scavenger cartridges or a liquid-liquid separation module to remove impurities and catalysts, yielding a pure product without the need for traditional batch workup. thieme-connect.de

This integrated approach allows for the safe, efficient, and reproducible production of complex molecules, making it a highly attractive methodology for modern organic synthesis. uc.pt

Mechanistic Investigations of Key Bond-Forming Reactions in the Synthesis of this compound

Understanding the underlying mechanisms of the bond-forming reactions is paramount for controlling the outcome and optimizing the synthesis of polysubstituted aromatic compounds.

Detailed Reaction Pathway Elucidation

The synthesis of this compound invariably involves electrophilic aromatic substitution (EAS) as the key C-C or C-X bond-forming step. The bromination of a precursor like 3-methoxy-2-methylaniline is a classic example. The reaction pathway proceeds through a well-established mechanism:

Generation of the Electrophile: A bromine source (e.g., Br₂) reacts with a Lewis acid catalyst, if necessary, to generate a potent electrophile, Br⁺. In highly activated systems like anilines, molecular bromine itself may be sufficiently polarized to react directly. chemistrysteps.com

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the aniline derivative attacks the electrophile. This step is typically rate-determining and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex (also called a Wheland intermediate). researchgate.net

Deprotonation: A weak base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product. byjus.com

The regiochemical outcome is dictated by the combined directing effects of the substituents already present on the ring. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all activating and ortho-, para-directing. chemistrysteps.comijrar.org The powerful resonance donation from the amino and methoxy groups strongly activates the positions ortho and para to them. The final substitution pattern arises from a combination of these electronic effects and steric hindrance.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | +R >> -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | +R > -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | +I (Inductive Donor) | Weakly Activating | Ortho, Para |

Transition State Analysis for Selectivity Control

The selectivity of an electrophilic aromatic substitution reaction is determined by the relative activation energies of the competing reaction pathways. The transition state of the rate-determining step (the formation of the sigma complex) closely resembles the structure and energy of the intermediate itself. Therefore, the stability of the possible sigma complexes can be used to predict the major product.

For a precursor like 3-methoxy-2-methylaniline, the electrophile (Br⁺) can attack several positions. However, attack at the C4 position (para to the amino group) leads to a particularly stable sigma complex. This is because the positive charge can be delocalized onto the nitrogen atom of the amino group through resonance, which is a highly stabilizing interaction. ijrar.org

Computational chemistry provides powerful tools to analyze these transition states. By calculating the energies of the different transition states leading to various possible isomers, chemists can predict the regioselectivity with high accuracy. umn.edu These calculations would consider:

Electronic Stabilization: The ability of the -NH₂, -OCH₃, and -CH₃ groups to stabilize the positive charge in the transition state through resonance and inductive effects.

Steric Hindrance: The steric clash between the incoming electrophile and the existing substituents, particularly the methyl and methoxy groups, which can raise the energy of the transition state for attack at sterically congested positions (like C2 or C6).

Control over selectivity is achieved by choosing reaction conditions (temperature, solvent, catalyst) that amplify the energy difference between the desired and undesired transition states, thereby favoring the formation of a single product.

Role of Catalytic Species and Ligand Effects

The synthesis of highly substituted anilines, such as this compound, is a complex task where achieving the desired regioselectivity is paramount. While specific literature detailing the catalytic synthesis of this exact molecule is limited, the principles governing the formation of its structural motifs are well-established within the field of organic chemistry. The construction of such molecules often relies on transition-metal-catalyzed reactions, where the choice of the catalytic species and the associated ligands is critical in dictating the reaction's outcome, efficiency, and selectivity. This section explores the pivotal role of catalysts and ligands in key transformations relevant to the synthesis of polysubstituted anilines.

Palladium-Catalyzed Reactions

Palladium complexes are among the most versatile and powerful tools for constructing C-N and C-C bonds, as well as for the direct functionalization of C-H bonds.

Buchwald-Hartwig Amination: A primary method for forming the aryl-amine bond is the Buchwald-Hartwig cross-coupling reaction. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. The ligand coordinated to the palladium center plays a crucial role. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The chelating ligand bis[2-(diphenylphosphino)phenyl] ether (DPEphos), for instance, when combined with palladium acetate (B1210297), creates a highly active catalyst for coupling anilines with aryl bromides. The choice of ligand can significantly impact the substrate scope, allowing for the coupling of sterically hindered partners or electron-poor anilines.

C-H Functionalization: Directing group-assisted, palladium-catalyzed C-H functionalization has emerged as a powerful strategy for introducing substituents at positions that are difficult to access via traditional electrophilic aromatic substitution. For aniline derivatives, which are strongly ortho- and para-directing, achieving meta-substitution is a significant challenge. Recent studies have shown that a nitrile-based directing group can facilitate palladium(II)-catalyzed meta-C–H bromination of aniline derivatives. nih.govresearchgate.net In this system, the catalyst, typically palladium acetate (Pd(OAc)₂), works in concert with a ligand, such as an N-protected amino acid (e.g., N-Ac-Gly-OH), and a crucial acid additive. nih.govscispace.com The ligand is believed to participate in the C-H activation step, while the additive may enhance the electrophilicity of the palladium catalyst or activate the brominating agent. nih.gov

| Catalyst | Ligand | Brominating Agent | Additive | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Pd(OAc)₂ | N-Ac-Gly-OH | N-Bromosuccinimide (NBS) | None | Low | Mixture of isomers |

| Pd(OAc)₂ | N-Ac-Gly-OH | N-Bromophthalimide (NBP) | None | 28% | meta-selective |

| Pd(OAc)₂ | N-Ac-Gly-OH | N-Bromophthalimide (NBP) | Pentafluorobenzoic Acid | Good | Highly meta-selective |

Ruthenium-Catalyzed Transformations

Ruthenium-based catalysts offer unique reactivity in various organic transformations, including hydrogenation, metathesis, and C-H functionalization. In the context of aniline synthesis, ruthenium catalysts are instrumental in both the formation of the aniline core and its subsequent modification.

For instance, the synthesis of substituted quinolines can be achieved from anilines through condensation reactions catalyzed by ruthenium species. A system comprising RuCl₃·xH₂O and the phosphine ligand tributylphosphine (PBu₃) has been shown to be effective. rsc.org The phosphine ligand stabilizes the ruthenium center and modulates its reactivity throughout the catalytic cycle. More complex ruthenium complexes, such as (DPEPhos)RuCl₂PPh₃, have been developed for the N-methylation of amines using methanol, operating efficiently under weak base conditions. nih.gov This "borrowing hydrogen" mechanism involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst, which then reacts with the amine, followed by reduction of the resulting imine by the ruthenium-hydride species formed in the initial step. nih.gov The electronic and steric properties of the phosphine ligands are critical for the stability and activity of these ruthenium-hydride intermediates.

| Catalyst System | Ligand(s) | Transformation | Reference |

|---|---|---|---|

| RuCl₃·xH₂O | PBu₃ | Synthesis of substituted quinolines from anilines | rsc.org |

| (DPEPhos)RuCl₂PPh₃ | DPEPhos, PPh₃ | N-methylation of amines with methanol | nih.gov |

| RuCl₂(PPh₃)₃ | PPh₃ | Synthesis of quinolines from anilines and allylammonium chlorides | researchgate.net |

Catalytic Reduction of Nitroarenes

A common and crucial final step in the synthesis of many anilines is the reduction of a corresponding nitroarene precursor. This transformation is almost exclusively performed using catalytic hydrogenation.

Commonly used catalytic species include Raney Nickel, Platinum on carbon (Pt/C), and Palladium on carbon (Pd/C). chemicalbook.comyoutube.com These heterogeneous catalysts provide a surface on which the nitro group and molecular hydrogen (H₂) can adsorb and react. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). While highly efficient, a key consideration in ligand-free heterogeneous catalysis is chemoselectivity. For a substrate containing other reducible functional groups, such as halides, alkenes, or alkynes, milder reducing agents or more selective catalyst systems may be required to avoid unwanted side reactions. youtube.com For instance, catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of Pd/C, can sometimes offer improved selectivity.

Advanced Reactivity and Transformation Studies of 4 Bromo 3 Methoxy 2 Methylaniline

Electrophilic Aromatic Substitution Reactions of 4-Bromo-3-methoxy-2-methylaniline

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating amino and methoxy (B1213986) groups, as well as the moderately activating methyl group. byjus.com The directing effects of these groups are cooperative, primarily activating the positions ortho and para to themselves. In this specific molecule, the C-5 and C-6 positions are available for substitution. The C-6 position is ortho to the powerful amino group and para to the methoxy group, making it the most electronically enriched and likely site for electrophilic attack. The C-5 position is ortho to the methoxy group and meta to the amino group, rendering it less reactive in comparison.

Further Halogenation Regioselectivity and Yield Optimization

Further halogenation of this compound is anticipated to proceed readily due to the highly activated nature of the aromatic ring. The amino group is a strong activator for EAS reactions. byjus.com When aniline (B41778) is treated with bromine water, substitution occurs at all available ortho and para positions, leading to the formation of 2,4,6-tribromoaniline. nih.gov

For this compound, the most probable site for further halogenation (e.g., bromination or chlorination) is the C-6 position, which is sterically accessible and electronically activated by both the ortho-amino and para-methoxy groups. Stoichiometry control and the use of milder halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), potentially in the presence of a grinding auxiliary like PEG-400, could allow for regioselective monohalogenation. beilstein-journals.org Over-halogenation remains a significant risk, potentially leading to di-substituted products if reaction conditions are not carefully controlled. beilstein-journals.org

Table 1: Predicted Regioselectivity for Further Halogenation

| Reagent | Predicted Major Product | Rationale |

| Br₂ | 4,6-Dibromo-3-methoxy-2-methylaniline | Strong activation from -NH₂ and -OCH₃ groups directs to C-6. |

| Cl₂ | 6-Chloro-4-bromo-3-methoxy-2-methylaniline | High reactivity may require mild conditions to prevent multiple substitutions. |

| NBS | 4,6-Dibromo-3-methoxy-2-methylaniline | Milder brominating agent, allows for better control. |

Nitration and Sulfonation Reaction Profiles

Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions protonate the basic amino group to form an anilinium ion (-NH3+). nih.govtechnion.ac.il This group is strongly deactivating and meta-directing, which would fundamentally alter the reactivity of the substrate and likely lead to a mixture of products with low yields. Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring. youtube.com

To achieve selective nitration, protection of the amino group is a common strategy. Acylation of the aniline to form an acetanilide, for instance, moderates the activating effect of the nitrogen and prevents its protonation. The acetyl group can be removed by hydrolysis after the nitration step. youtube.com For the N-acetylated derivative of this compound, nitration would be expected to occur regioselectively at the C-6 position.

Sulfonation: Direct sulfonation of aniline with concentrated sulfuric acid requires high temperatures (190 °C) and yields the para-substituted product, sulfanilic acid. nih.govrsc.org The reaction proceeds via the formation of anilinium hydrogen sulfate, which then rearranges upon heating. nih.govacs.org For this compound, sulfonation at the most activated C-6 position would be the expected outcome under forcing conditions. The sulfonation of aromatic compounds is often reversible, a property that is utilized in synthetic strategies using the sulfonyl group as a temporary blocking group. technion.ac.ilorganic-chemistry.org

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are generally not successful with anilines. chemistrysteps.com The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. chemistrysteps.com This coordination deactivates the ring towards electrophilic attack and prevents the desired reaction.

To circumvent this issue, the amino group must be protected, typically as an acetanilide. However, the resulting amide is only moderately activating, which might not be sufficient for the reaction to proceed efficiently on the already substituted ring. Highly regioselective Friedel-Crafts alkylation has been reported for electron-rich anilines like 3,5-dimethoxyaniline, suggesting that under specific conditions (e.g., using trifluoroacetic acid and a reducing agent like triethylsilane), C-alkylation could be possible for highly activated substrates. nih.govresearchgate.net If feasible on a protected form of this compound, the substitution would be directed to the C-6 position.

Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position of this compound

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgpressbooks.publibretexts.org The aromatic ring of this compound is electron-rich due to the activating -NH₂, -OCH₃, and -CH₃ groups. These groups destabilize the carbanionic intermediate required for a classical SNAr mechanism, making such reactions highly unfavorable. chemistrysteps.commasterorganicchemistry.com

Therefore, the substitution of the bromo group would necessitate the use of transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanisms (e.g., oxidative addition/reductive elimination cycles) and are effective for electron-rich and even sterically hindered aryl halides.

Amination and Hydroxylation Reactions

Amination: The replacement of the bromine with an amino group would likely be achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful method for forming carbon-nitrogen bonds and is compatible with a wide range of functional groups and electron-rich aryl halides. smolecule.com

Hydroxylation: The direct conversion of the aryl bromide to a phenol (B47542) (hydroxylation) is also challenging. While classical SNAr with hydroxide (B78521) requires harsh conditions and electron-withdrawing groups, libretexts.org modern methods often employ copper or palladium catalysts. For instance, copper-catalyzed hydroxylation using a suitable ligand and base could be a viable pathway. More recently, metallaphotocatalysis has been used for the ortho-hydroxylation of substituted anilides under mild conditions, though this represents a C-H activation approach rather than a substitution of a halide. nih.gov

Table 2: Plausible Catalytic Systems for SNAr-type Transformations

| Transformation | Catalytic System (Example) | Reagent | Rationale |

| Amination | Pd-based catalyst (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand) | Primary or secondary amine, strong base (e.g., NaOt-Bu) | Buchwald-Hartwig amination is effective for electron-rich aryl bromides. |

| Hydroxylation | Cu-based catalyst (e.g., CuI with a ligand like phenanthroline) | Hydroxide source (e.g., NaOH, KOH) | Ullmann-type condensation for C-O bond formation. |

Cyanation and Thiolation Transformations

Cyanation: The substitution of the bromine atom with a cyano group is a valuable transformation for introducing a versatile nitrile functionality. Given the electron-rich nature of the substrate, palladium-catalyzed cyanation is the most probable method. rsc.org Various cyanide sources can be used, including potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), or sodium cyanide (NaCN), in combination with a palladium catalyst and a suitable phosphine ligand. organic-chemistry.orgrsc.org These methods have been shown to be effective even for sterically hindered and electron-rich aryl bromides. organic-chemistry.orgreddit.com

Thiolation: The introduction of a thiol group at the bromo position can be accomplished through several modern catalytic methods. Palladium- or copper-catalyzed cross-coupling reactions with various thiolating reagents are common. For instance, coupling with a protected thiol, followed by deprotection, or direct coupling with a thiolate source can be employed. The synthesis of o-bromobenzenethiol equivalents has been achieved via the bromothiolation of aryne intermediates, though this is a different approach. reddit.com A more direct route for this compound would likely involve a transition-metal-catalyzed coupling with a suitable sulfur nucleophile.

Transformations of the Amino Group of this compound

The primary amino group (-NH₂) of this compound is a key site for a variety of functionalization reactions. Its nucleophilicity allows for reactions such as acylation, sulfonylation, and alkylation, which are fundamental for modifying the compound's properties and for building more complex molecular scaffolds.

Acylation: The reaction of the amino group with acylating agents, such as acid chlorides or anhydrides, readily forms the corresponding amide. This transformation is often used as a protecting strategy for the amino group to moderate its reactivity or directing effects in subsequent reactions, such as electrophilic aromatic substitution. chemicalbook.com For example, reacting this compound with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) or under neutral conditions would yield N-(4-bromo-3-methoxy-2-methylphenyl)acetamide.

Sulfonylation: The amino group can be converted into a sulfonamide by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. organic-chemistry.org Sulfonamides are important functional groups in many pharmaceutical compounds. Recent advances include milder, catalytic methods for sulfonylation. Visible-light photoredox catalysis, for example, allows for the direct sulfonylation of aniline derivatives using bench-stable sulfinate salts. rsc.org Another approach involves using Lewis acids like Ca(NTf₂)₂ to catalyze the reaction between anilines and sulfonimidoyl fluorides. nih.gov

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono-, di-, and even tri-alkylated (quaternary ammonium (B1175870) salt) products. nih.gov The reaction is typically carried out with an alkyl halide and a base to neutralize the hydrogen halide formed. More controlled methods have been developed to achieve selective mono- or di-alkylation. For instance, reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled mono- or di-alkylation.

| Transformation | Reagent | Catalyst/Base | Product Type |

| Acylation | Acetyl Chloride | Pyridine | Amide |

| Acylation | Acetic Anhydride | None or H⁺ | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | Sulfonamide |

| Sulfonylation | Sodium benzenesulfinate | Photoredox catalyst | Sulfonamide |

| Alkylation | Methyl Iodide | K₂CO₃ | Mixture of N-methylated anilines |

| Alkylation (Reductive) | Benzaldehyde / NaBH₃CN | Acid catalyst | N-Benzylaniline |

Imine and Schiff Base Formation Reactions

The primary amine group in this compound serves as a versatile handle for the construction of imines, also known as Schiff bases. These compounds, characterized by a carbon-nitrogen double bond (-C=N-), are formed through the condensation reaction of the aniline with aldehydes or ketones. nih.govatlantis-press.com This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule.

The general reaction can be depicted as:

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (Aldehyde) + (this compound) → (Imine/Schiff Base) + (Water)

The formation of Schiff bases from substituted anilines is a well-established synthetic methodology. For instance, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the corresponding (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in high yield. nih.gov Similarly, substituted salicylaldehydes can be condensed with anilines to form Schiff base ligands that can coordinate with various metal ions. nih.gov

The resulting imines from this compound can be valuable intermediates in organic synthesis. The imine functionality can be further modified, for example, through reduction to secondary amines or by acting as a ligand for transition metal catalysts. researchgate.net The electronic and steric properties of the substituents on the aniline ring, namely the bromo, methoxy, and methyl groups, can influence the rate of reaction and the stability of the resulting imine.

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |

| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Glacial Acetic Acid | nih.gov |

| 2,3-Butanedione | 4-Bromo-2-methylaniline | (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline | Formic Acid | researchgate.net |

| Substituted Aryl Aldehydes | 6-bromo-3-amino-2-methylquinazolin-4(3H)-one | Schiff Bases | Acetic Acid | researchgate.net |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a pivotal transformation in synthetic organic chemistry. This reaction involves treating the aniline with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting product is an aryl diazonium salt, in this case, 4-bromo-3-methoxy-2-methylbenzenediazonium chloride.

The general diazotization reaction is:

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O (this compound) → (4-Bromo-3-methoxy-2-methylbenzenediazonium salt)

Aryl diazonium salts are highly versatile intermediates due to the excellent leaving group ability of the dinitrogen molecule (N₂). They can undergo a wide array of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.org The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.org This provides a powerful method for introducing a variety of substituents onto the aromatic ring that are often difficult to install via direct electrophilic aromatic substitution.

For 4-bromo-3-methoxy-2-methylbenzenediazonium salt, potential Sandmeyer reactions could include:

Chlorination: Reaction with CuCl to yield 1-bromo-4-chloro-2-methoxy-3-methylbenzene.

Cyanation: Reaction with CuCN to yield 4-bromo-2-methoxy-3-methylbenzonitrile.

It is important to note that while the Sandmeyer reaction is a cornerstone of diazonium salt chemistry, other transformations exist. For example, reaction with potassium iodide (KI) can introduce an iodine atom, and heating in water can lead to the formation of a phenol. The specific conditions and reagents employed will dictate the final product.

Derivatization and Scaffold Expansion from 4 Bromo 3 Methoxy 2 Methylaniline

Synthesis of Polyfunctionalized Aromatic Systems

The transformation of 4-Bromo-3-methoxy-2-methylaniline into more complex, polyfunctionalized aromatic systems is readily achieved through modern cross-coupling methodologies. The carbon-bromine bond is a prime site for derivatization, most notably through palladium-catalyzed reactions.

Suzuki-Miyaura cross-coupling reactions are a powerful tool in this context. By reacting this compound with a variety of arylboronic acids, a biphenyl (B1667301) linkage can be formed. This strategy has been successfully applied to the closely related 4-bromo-2-methylaniline (B145978) to produce a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. nih.gov In these syntheses, the bromo group on the aniline (B41778) ring is preferentially substituted over a bromo group on a thiophene (B33073) ring, highlighting the reactivity of this position. nih.gov The reaction of 4-bromo-2-methylaniline with various arylboronic acids in the presence of a palladium catalyst yields novel pyridine (B92270) derivatives in moderate to good yields. mdpi.com This demonstrates the feasibility of using such precursors to introduce diverse functionalities, including electron-donating and electron-withdrawing groups, onto the aromatic core. nih.govmdpi.com

These coupling reactions significantly expand the molecular complexity, providing precursors for various applications, including the development of materials with specific electronic properties.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Bromoaniline Analogs

| Starting Material Analogue | Coupling Partner (Boronic Acid) | Catalyst System | Product Type | Reference |

| 4-Bromo-2-methylaniline | Arylboronic acids | Pd(0) catalyst | Aryl-substituted anilines | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Palladium catalyst | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |

| 8-Bromo-2,4-dichloro-7-methoxy-quinoline | Various boronic acids | Pd(PPh₃)₄ / K₂CO₃ | 2-Substituted-8-bromo-quinolines | google.com |

Heterocyclic Ring Systems Synthesized from this compound

The aniline functional group is a cornerstone in the synthesis of N-heterocycles. The specific substitution pattern of this compound allows for its use in the construction of a wide array of important heterocyclic scaffolds.

While direct synthesis of indoles from this compound is not extensively documented, established indole (B1671886) synthesis methods are applicable. For example, transition-metal-mediated reactions, such as those developed by Buchwald, can cyclize ortho-halo anilines into indoles. nih.gov The Larock indole synthesis, involving the palladium-catalyzed annulation of anilines and alkynes, is another powerful method for which this substrate would be suitable. Furthermore, copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is a known route to forming the indole core. organic-chemistry.org

For benzofuran (B130515) synthesis, the aniline group could be chemically transformed into a hydroxyl group via diazotization followed by hydrolysis. The resulting 4-Bromo-3-methoxy-2-methylphenol would be a valuable precursor for various benzofuran syntheses. For instance, coupling with terminal alkynes followed by a cyclization step can yield 2-substituted benzofurans. organic-chemistry.org Research has shown that N-tosylhydrazones derived from o-hydroxybenzaldehydes can react with terminal alkynes in a ligand-free, CuBr-catalyzed process to form benzofurans. organic-chemistry.org Additionally, various methods exist for synthesizing benzofuran derivatives, including those from o-hydroxyacetophenones or salicylaldehydes, which could be prepared from the parent aniline. nih.govjocpr.com

The construction of quinoline (B57606) and isoquinoline (B145761) rings frequently utilizes aniline or phenylethylamine precursors, respectively. The Combes, Doebner-von Miller, and Friedländer syntheses are classic methods for creating the quinoline core from anilines. organic-chemistry.org For example, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group. The parent compound, this compound, could be elaborated into a suitable o-amino ketone to participate in such a reaction. More contemporary methods include the palladium-catalyzed coupling of o-bromoarylaldehydes with terminal alkynes and ammonium (B1175870) acetate (B1210297) to afford substituted isoquinolines. organic-chemistry.org

For isoquinoline synthesis, a Bischler-Napieralski type reaction is a common approach. This would involve acylating the this compound with a suitable acyl chloride, followed by a cyclodehydration reaction using an agent like phosphorus oxychloride to form a dihydroisoquinoline, which can then be aromatized. This strategy has been used to synthesize methoxy-indolo[2,1-a]isoquinolines from bromo-methoxyphenyl acetamides. core.ac.uk Palladium-catalyzed electrocyclic reactions of 2-alkynyl benzyl (B1604629) azides have also been shown to selectively produce 4-bromoisoquinolines. researchgate.net

While the synthesis of fused heterocycles like quinolines is more common from anilines, the construction of pyridine and pyrimidine (B1678525) rings is also feasible through various strategies. The synthesis of substituted pyridines can be achieved through multi-component reactions or by constructing the ring from acyclic precursors. For instance, a new synthesis of 4-methoxy-2,3,5-trimethylpyridine (B21643) has been described starting from ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate. nih.gov While not a direct use of the title aniline, it illustrates a pathway that could be adapted. The amino group of this compound could be used to build up a fragment that can then undergo cyclization to form a pyridine or pyrimidine ring.

Multi-component reactions offer an efficient pathway to complex molecules in a single step. Anilines are common components in MCRs. A notable example is the one-pot reaction of an aniline, an isothiocyanate, and a 2-bromoacetyl derivative to form highly substituted thiazol-2(3H)-imines. mdpi.com This catalyst-free reaction, demonstrated with 4-methoxyaniline, could be adapted for this compound to generate novel, complex heterocyclic structures. mdpi.com Similarly, copper-catalyzed three-component reactions involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) have been used to produce densely functionalized isoquinolines, showcasing a pathway where an aniline-derived fragment could be incorporated. organic-chemistry.org

Table 2: Potential Heterocyclic Synthesis Applications

| Target Scaffold | General Method | Key Transformation | Applicability to Precursor |

| Indole | Larock Synthesis | Pd-catalyzed annulation of aniline and alkyne | High |

| Benzofuran | Perkin Synthesis | Cyclization of o-hydroxyaryl ketone derivative | Requires conversion of -NH₂ to -OH |

| Quinoline | Friedländer Synthesis | Condensation of o-aminoaryl ketone with α-methylene ketone | Requires elaboration of the aniline |

| Isoquinoline | Bischler-Napieralski | Cyclodehydration of an N-acyl-phenylethylamine | Requires conversion to phenylethylamine derivative |

| Thiazole | One-Pot MCR | Reaction of aniline, isothiocyanate, and α-haloketone | High (by analogy) |

Design and Synthesis of Advanced Organic Materials Precursors

The derivatives of substituted anilines are valuable precursors for advanced organic materials. The ability to create extended π-conjugated systems through cross-coupling reactions makes this compound a promising starting material for materials with interesting photophysical or electronic properties.

A study on analogues synthesized from 4-bromo-2-methylaniline via Suzuki coupling investigated their non-linear optical (NLO) properties. nih.gov The resulting (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, when further functionalized, showed potential as NLO materials. The combination of electron-donating groups (like methoxy) and an extended conjugated system is a common design strategy for NLO chromophores. Therefore, derivatives of this compound are expected to be promising candidates for such applications. The strategic functionalization allows for the fine-tuning of the electronic properties of the final molecule, which is crucial for optimizing performance in materials science applications such as organic electronics or photonics. nih.gov

Probes for Chemical Biology and Activity-Based Profiling (Focus on Synthesis and Structural Diversity)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological mixtures. These probes typically consist of a reactive group (warhead) that covalently binds to the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and identification. The development of diverse chemical scaffolds is crucial for creating novel and selective probes.

Substituted anilines are key components in the synthesis of a major class of chemical probes: kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases. Small molecule inhibitors that target the ATP-binding site of kinases are invaluable tools for both therapeutic intervention and basic research. The 4-anilinoquinazoline (B1210976) and pyrrolo[2,3-d]pyrimidine scaffolds are prominent examples of core structures used in the design of kinase inhibitors.

The compound this compound serves as a critical building block for introducing a specifically substituted phenylamino (B1219803) moiety onto these and other heterocyclic systems. The bromo group provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize binding affinity and selectivity. The methoxy (B1213986) and methyl groups influence the compound's conformation and electronic properties, which can be crucial for its interaction with the target protein.

One of the most common methods for incorporating the this compound moiety into a larger scaffold is through nucleophilic aromatic substitution (SNAr) or related coupling reactions. For instance, the synthesis of 4-anilinoquinazoline derivatives can be achieved by reacting a 4-chloroquinazoline (B184009) with this compound. The reaction is often carried out in a suitable solvent like isopropanol (B130326), sometimes with the addition of an acid or base catalyst, and can be accelerated using microwave irradiation.

A study on the synthesis of 6,7-disubstituted-4-anilinoquinazoline derivatives demonstrated the successful use of a similarly substituted aniline, 4-bromo-2-methylaniline, in a reflux reaction with 7-(2-chloroethoxy)-4-chloro-6-methoxyquinazoline in isopropanol to yield the corresponding 4-anilinoquinazoline. tbzmed.ac.ir This reaction highlights the feasibility of using this compound in an analogous synthetic route to generate a library of potential kinase probes.

The general synthetic scheme is as follows:

Scheme 1: General Synthesis of 4-Anilinoquinazoline Derivatives

[Image of a chemical reaction showing a substituted 4-chloroquinazoline reacting with this compound to form a 4-(4-bromo-3-methoxy-2-methylanilino)quinazoline derivative]

In this reaction, the amino group of this compound acts as a nucleophile, displacing the chlorine atom at the C4 position of the quinazoline (B50416) ring.

Similarly, the pyrrolo[2,3-d]pyrimidine scaffold, another key heterocycle in kinase inhibitor design, can be accessed. The synthesis often involves the reaction of a 4-chloropyrrolo[2,3-d]pyrimidine with the desired aniline. The resulting N4-substituted pyrrolo[2,3-d]pyrimidines can be further modified.

The structural diversity of the probes can be significantly expanded by leveraging the bromo substituent on the aniline ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allow for the introduction of a vast array of chemical moieties at this position. This late-stage functionalization is a powerful strategy for creating a library of probes with diverse properties from a common intermediate.

For example, a Suzuki coupling reaction could be employed to replace the bromine atom with various aryl or heteroaryl groups, enabling the exploration of different binding pockets on the target protein.

Scheme 2: Suzuki Coupling for Derivatization ``` [Image of a chemical reaction showing a 4-(4-bromo-3-methoxy-2-methylanilino)quinazoline derivative undergoing a Suzuki coupling reaction with a boronic acid to introduce a new aryl group]

The following tables outline the potential for derivatization and scaffold expansion starting from this compound to generate diverse chemical probes.

Table 1: Potential Heterocyclic Scaffolds from this compound

Scaffold General Structure Synthetic Approach 4-Anilinoquinazoline A quinazoline ring with the this compound group attached at the C4 position. Nucleophilic aromatic substitution of a 4-chloroquinazoline with this compound. Pyrrolo[2,3-d]pyrimidine A pyrrolo[2,3-d]pyrimidine ring with the this compound group attached at the C4 position. Nucleophilic aromatic substitution of a 4-chloropyrrolo[2,3-d]pyrimidine with this compound. Pyrazolo[3,4-d]pyrimidine A pyrazolo[3,4-d]pyrimidine ring with the this compound group attached. Reaction with a suitably activated pyrazolo[3,4-d]pyrimidine precursor.

Table 2: Potential Derivatizations of the Bromo Group for Structural Diversity

Reaction Type Reagent Class Introduced Moiety Potential Impact on Probe Suzuki Coupling Aryl/Heteroaryl Boronic Acids Aryl or Heteroaryl groups Modulate steric and electronic properties for improved binding. Heck Coupling Alkenes Substituted Alkenyl groups Introduce flexible or rigid linkers for reporter tags. Buchwald-Hartwig Amination Amines Primary or Secondary Amines Introduce hydrogen bond donors/acceptors to enhance target interaction. Sonogashira Coupling Terminal Alkynes Alkynyl groups Provide a reactive handle for "click" chemistry to attach reporter tags. Stille Coupling Organostannanes Various organic groups Versatile method for introducing a wide range of substituents.

The synthesis of these diverse probes, originating from this compound, provides a rich platform for discovering new tools for chemical biology. These probes can be used to identify and validate new drug targets, to study enzyme activity in real-time, and to elucidate complex biological pathways. The structural variations enabled by the strategic functional groups on the starting aniline are key to achieving the desired selectivity and potency for effective activity-based profiling.

Compound Names Mentioned in the Article

Compound Name This compound 4-anilinoquinazoline pyrrolo[2,3-d]pyrimidine 4-bromo-2-methylaniline 7-(2-chloroethoxy)-4-chloro-6-methoxyquinazoline 4-chloroquinazoline 4-chloropyrrolo[2,3-d]pyrimidine pyrazolo[3,4-d]pyrimidine

Advanced Spectroscopic and Structural Elucidation Studies of 4 Bromo 3 Methoxy 2 Methylaniline and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Bromo-3-methoxy-2-methylaniline in solution. By analyzing parameters such as chemical shifts (δ), spin-spin coupling constants (J), and nuclear Overhauser effects (NOEs), a comprehensive picture of the molecule's preferred conformation can be established. nih.gov

While tautomerism is less common in simple anilines, NMR spectroscopy is the definitive tool for investigating such equilibria. In the case of this compound, the predominant form is the amino tautomer. Any potential imino tautomer would present a drastically different NMR spectrum, which is not typically observed under standard conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents estimated values based on typical substituent effects in substituted anilines. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (methyl) | ~2.1-2.3 | ~15-20 |

| -OCH₃ (methoxy) | ~3.8-4.0 | ~55-60 |

| -NH₂ (amino) | ~3.5-4.5 (broad) | - |

| Aromatic CH | ~6.5-7.5 | ~110-150 |

| Aromatic C-Br | - | ~110-120 |

| Aromatic C-O | - | ~150-160 |

| Aromatic C-N | - | ~140-150 |

| Aromatic C-CH₃ | - | ~120-130 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule, providing characteristic frequencies for its functional groups. ias.ac.in

The FTIR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. ias.ac.in The asymmetric and symmetric stretching modes often appear as a doublet. C-H stretching vibrations from the methyl and aromatic groups appear just below and above 3000 cm⁻¹, respectively. The C-N stretching and N-H bending vibrations can be observed in the 1250-1340 cm⁻¹ and 1580-1650 cm⁻¹ regions, respectively. The C-O stretching of the methoxy (B1213986) group and the C-Br stretch will appear at lower frequencies.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations are typically strong, providing clear signals for skeletal information. scirp.orgresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly amplify the signal of anilines, allowing for analysis at very low concentrations and detailed study of how substituents influence the molecule's interaction with surfaces. scirp.org

These techniques are also highly sensitive to intermolecular interactions. Hydrogen bonding involving the -NH₂ group, for example, causes a broadening and a shift to lower frequencies of the N-H stretching bands in the FTIR spectrum. By comparing spectra in different solvents or in the solid state, the nature and strength of these interactions can be inferred.

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (asymmetric & symmetric) | FTIR, Raman | 3300 - 3500 | Often a doublet in FTIR for primary amines. ias.ac.in |

| C-H Stretch (aromatic) | FTIR, Raman | 3000 - 3100 | - |

| C-H Stretch (aliphatic) | FTIR, Raman | 2850 - 3000 | From methyl and methoxy groups. |

| C=C Stretch (aromatic ring) | FTIR, Raman | 1450 - 1600 | Strong bands characteristic of the aromatic skeleton. |

| N-H Bend (scissoring) | FTIR | 1580 - 1650 | - |

| C-O Stretch (aryl ether) | FTIR | 1200 - 1275 | Strong band from the methoxy group. |

| C-N Stretch | FTIR | 1250 - 1340 | - |

| C-Br Stretch | FTIR, Raman | 500 - 600 | Found in the fingerprint region. |

High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Elucidation in Reaction Mixtures

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and identifying it within complex reaction mixtures. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. libretexts.org

Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (50.69% and 49.31%, respectively). youtube.com This results in any fragment containing a single bromine atom appearing as a pair of peaks (a doublet) of approximately 1:1 intensity, separated by two mass-to-charge units (m/z). libretexts.org The molecular ion (M⁺) peak for this compound will therefore appear as a doublet at m/z 215 and 217. HRMS can measure these masses with high precision, allowing for the unambiguous determination of the elemental formula C₇H₈BrNO.

The fragmentation pathways under electron ionization (EI) can also be elucidated. Common fragmentation patterns for substituted anilines include the loss of substituents. For this compound, initial fragmentation might involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable ion, or the loss of the entire methoxy group. Subsequent fragmentation could involve the loss of HCN from the ring or cleavage of the bromine atom. Analyzing these fragmentation patterns helps to confirm the structure and substitution pattern of the molecule. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the identification and quantification of aniline (B41778) and its derivatives. nih.govmdpi.com

Table 3: Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (Nominal Mass) | Isotope Composition | Relative Abundance |

| [M]⁺ | 215 | C₇H₈⁷⁹BrNO | ~100% |

| [M+2]⁺ | 217 | C₇H₈⁸¹BrNO | ~98% |

X-ray Crystallography of Single Crystals of this compound and its Derivatives for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

For a related compound, (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline, X-ray diffraction revealed an orthorhombic crystal system with specific unit cell dimensions. researchgate.net Such an analysis for this compound would similarly provide its exact solid-state structure.

Furthermore, crystallographic analysis elucidates the crystal packing, which is the arrangement of molecules relative to each other in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, hydrogen bonds between the amino group of one molecule and the oxygen or bromine atom of a neighboring molecule would be expected to play a significant role in the packing arrangement. nih.gov Analysis of the crystal structures of related substituted anilines shows that C-H···π and N-H···π interactions can also be important in stabilizing the crystal structure. nih.goviucr.orgresearchgate.net

Table 4: Example Crystal Data for a Related Bromo-methylaniline Derivative Data from (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈Br₂N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.625 |

| b (Å) | 7.495 |

| c (Å) | 17.029 |

| V (ų) | 1739 |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.612 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment in Chiral Analogues

While this compound itself is achiral, its derivatives can be chiral, for example, by substitution at the amine with a chiral group, such as in 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline. nih.gov For these chiral analogues, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital technique for assessing enantiomeric purity and determining absolute configuration.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces an ECD spectrum that is a mirror image of the other. This property allows for the quantitative determination of the enantiomeric excess (ee) in a sample. nih.govbohrium.com A high-throughput screening protocol using a circular dichroism active Fe(II) complex has been developed to determine the concentration and enantiomeric excess of α-chiral amines. nih.gov

Alternatively, enantiomeric purity can be assessed using NMR spectroscopy with a chiral derivatizing agent. nih.govrsc.org The chiral amine is reacted with a chiral reagent to form a mixture of diastereomers. Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum, allowing their ratio to be determined by integration. nih.gov

Advanced hyphenated techniques (e.g., GCxGC-MS, LC-SPE-NMR) for comprehensive structural analysis in complex systems

In many practical applications, such as reaction monitoring or impurity profiling, this compound may exist in a complex mixture. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for analyzing such systems. chromatographytoday.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating volatile and semi-volatile compounds and identifying them based on their mass spectra and retention times. epa.govd-nb.info For more complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with MS provides significantly enhanced separation power.

For non-volatile or thermally sensitive analogues and impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. d-nb.inforesearchgate.net It separates components in the liquid phase before they are detected by the mass spectrometer.

While MS provides molecular weight and fragmentation data, it can struggle with distinguishing between isomers. nih.gov Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) is a highly advanced technique that overcomes this limitation. nih.gov After separation by LC, individual components are trapped and concentrated on an SPE cartridge before being transferred to the NMR spectrometer for full structural elucidation. This provides unambiguous identification of components in a complex mixture, making it a powerful complement to mass spectrometry. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 Bromo 3 Methoxy 2 Methylaniline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules like 4-Bromo-3-methoxy-2-methylaniline. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about the electronic distribution and energy of the molecule.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) is the simplest ab initio method, which provides a good starting point for more complex and accurate calculations like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. nih.gov

Density Functional Theory (DFT) is a widely used alternative that models the electron correlation through an electron density functional. researchgate.net Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. researchgate.net